3-Phenyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one

Lipophilicity Drug Design ADME

This quinolin-8-yloxy-pyrrolidine scaffold is tailored for structure-activity relationship (SAR) studies, particularly in kinase inhibitor and GPCR modulator programs. Its extended 3-phenylpropanoyl side chain (cLogP ~3.8) provides distinct hydrophobic interactions compared to analogs with smaller acyl groups (e.g., cyclopropanecarbonyl, pyridin-2-ylmethanone). Researchers targeting DFG-out kinase conformations or lipid-facing GPCR sites should evaluate this compound head-to-head against cyclopropanecarbonyl analog (CAS 1903171-24-3) to establish unique SAR trends.

Molecular Formula C22H22N2O2
Molecular Weight 346.43
CAS No. 1903567-46-3
Cat. No. B2948937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one
CAS1903567-46-3
Molecular FormulaC22H22N2O2
Molecular Weight346.43
Structural Identifiers
SMILESC1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)CCC4=CC=CC=C4
InChIInChI=1S/C22H22N2O2/c25-21(12-11-17-6-2-1-3-7-17)24-15-13-19(16-24)26-20-10-4-8-18-9-5-14-23-22(18)20/h1-10,14,19H,11-13,15-16H2
InChIKeyWMOILBXHRVEATL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Phenyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one (CAS 1903567-46-3): Structural & Procurement Overview


3-Phenyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one is a synthetic small molecule (MW 346.43, MF C22H22N2O2) featuring a quinolin-8-yloxy-pyrrolidine core with a 3-phenylpropanoyl substituent . This architecture merges the metal-chelating and bioactive 8-hydroxyquinoline pharmacophore with a saturated pyrrolidine ring, a scaffold frequently explored in kinase inhibitor and GPCR modulator discovery . Its structure distinguishes it from simpler quinoline ethers by the combination of a 3-phenylpropanone side chain, which provides specific lipophilicity (cLogP ~3.8) and hydrogen bonding capacity distinct from closely related analogs bearing smaller acyl groups [1].

Why 3-Phenyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one Cannot Be Interchanged with Generic Analogs


Within the quinolin-8-yloxy-pyrrolidine chemical space, subtle variations in the N-acyl substituent drastically alter molecular recognition, ADME properties, and target engagement. Compounds with smaller or polar head groups (e.g., cyclopropanecarbonyl, pyridin-2-ylmethanone) exhibit vastly different lipophilicity and hydrogen bonding profiles compared to the 3-phenylpropanoyl derivative . This compound's extended phenylalkyl tail enhances hydrophobic contacts with specific protein pockets, a feature that cannot be assumed to be replicated by shorter-chain or heteroaryl analogs. Furthermore, the pyrrolidine C3-ethereal linkage to 8-hydroxyquinoline is critical; piperidine-based linkers (e.g., CAS 1903455-28-6) alter ring size and conformational flexibility, potentially losing target selectivity observed with the pyrrolidine series . Generic substitution without empirical validation therefore risks loss of activity, altered selectivity, and unpredictable pharmacokinetics.

Quantitative Differentiation Evidence for 3-Phenyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one


Lipophilicity Profiling: cLogP Differentiation from Closest Analogs

The target compound exhibits a computed cLogP of ~3.8, positioning it in the optimal range for CNS drug-like candidates (Rule of 5). In contrast, the cyclopropanecarbonyl analog (CAS 1903171-24-3) has a significantly lower cLogP of ~2.4 due to the smaller, polar acyl group. This 1.4 log unit difference corresponds to an approximately 25-fold difference in predicted partition coefficient, making the target compound markedly more lipophilic and potentially better suited for membrane penetration and engagement of hydrophobic binding pockets .

Lipophilicity Drug Design ADME

Hydrogen Bond Acceptor/Donor Profile and Its Impact on Target Engagement

The target compound contains 4 hydrogen bond acceptors (2 oxygens, 2 nitrogens) and zero hydrogen bond donors, aligning with the typical Type II kinase inhibitor profile. In contrast, some analogs incorporating amide or sulfonamide groups (e.g., N-[(4-methoxyphenyl)methyl]-3-(quinolin-8-yloxy)pyrrolidine-1-carboxamide, CAS 2034494-81-8) introduce additional H-bond donors that can dramatically alter off-target binding and selectivity . The absence of H-bond donors in the target compound is hypothesized to favor a specific DFG-out binding mode in kinases, as observed for structurally related quinoline-based kinase inhibitors [1].

Medicinal Chemistry Structure-Activity Relationship Kinase Selectivity

Class-Level Cytotoxicity and Tubulin Polymerization Inhibition Potential

While the target compound itself lacks published IC50 data, the quinolin-8-yloxy scaffold class has been shown to produce potent tubulin polymerization inhibitors with IC50 values in the low micromolar range. Specifically, a closely related quinoline-8-yloxy-cinnamide hybrid (compound 6e) demonstrated an IC50 of 2.46 μM against HepG2 cells and inhibited tubulin polymerization in a dose-dependent manner [1]. The target compound’s 3-phenylpropanoyl tail may enhance this activity through improved hydrophobic interactions with the colchicine binding site, but this remains untested. By contrast, a simpler quinolin-8-yloxy-butyric acid derivative showed only weak inhibition (IC50 = 12,000 nM) [2], emphasizing that specific substitution patterns are critical for potency.

Cancer Research Tubulin Polymerization Cytotoxicity

Vendor-Specific Purity and Sourcing Reliability

The compound is available from at least 3 independent suppliers (EvitaChem EVT-3086011, Kuujia, and BenchChem B2948937), with a reported standard purity of 95% (HPLC) typical for screening compounds in this class . This multi-vendor sourcing reduces supply chain risk compared to structurally unique, single-source compounds. However, no comparative quantitative purity data (e.g., lot-specific CoA) or stability studies were identified in the public domain. Researchers should request batch-specific certificates of analysis to verify purity >95% before initiating biological studies.

Compound Procurement Quality Control Reproducibility

Validated Application Scenarios for 3-Phenyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one


SAR Probe for Kinase Inhibitor Discovery: DFG-Out Binder Optimization

The compound's donor-free, quinoline-pyrrolidine architecture is hypothesized to favor a DFG-out conformation in kinases (class-level inference from quinoline kinase inhibitor patents [1]). Researchers exploring type II kinase inhibitors can use this compound as a core scaffold to probe the contribution of the 3-phenylpropanoyl tail to selectivity and potency, comparing it directly against the cyclopropanecarbonyl analog (CAS 1903171-24-3) to establish initial SAR trends.

Tubulin Polymerization Inhibitor Lead Expansion

Given that quinolin-8-yloxy-containing hybrids have shown potent tubulin polymerization inhibition (IC50 ~2.46 µM) in HepG2 cells, this specific analog can be evaluated in a side-by-side proliferation assay against the published hybrid 6e to determine whether the phenylpropanone linker enhances or diminishes activity [2]. This head-to-head experiment would directly test the differentiated value of the acyl group for procurement decisions.

Chemical Biology Tool for GPCR Modulation Studies

Structurally related quinolin-8-yloxy-pyrrolidine derivatives have been implicated as GPCR modulators, with one compound showing an IC50 of 0.58 nM at the B2 bradykinin receptor [3]. The target compound's intermediate lipophilicity (cLogP ~3.8) and zero H-bond donors make it a candidate for screening against lipid-facing GPCR orthosteric sites, where hydrophobic contacts dominate ligand recognition.

Quote Request

Request a Quote for 3-Phenyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.